1-Indanone-2,2-d2
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Overview
Description
1-Indanone-2,2-d2 is a deuterated derivative of 1-indanone, where two hydrogen atoms at the 2-position are replaced by deuterium atoms. This compound is of interest due to its unique isotopic labeling, which can be useful in various scientific studies, including mechanistic investigations and metabolic studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Indanone-2,2-d2 can be synthesized through several methods. One common approach involves the deuteration of 1-indanone using deuterium gas or deuterated reagents. For instance, the reaction of 1-indanone with deuterium gas in the presence of a palladium catalyst can yield this compound . Another method involves the use of deuterated solvents and bases to achieve the desired isotopic substitution .
Industrial Production Methods: Industrial production of this compound typically involves large-scale deuteration processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced catalytic systems to ensure efficient isotopic exchange .
Chemical Reactions Analysis
Types of Reactions: 1-Indanone-2,2-d2 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into 1-indanol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the deuterium atoms can be replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and organometallic compounds are used under basic or acidic conditions
Major Products:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and hydrocarbons.
Substitution: Various substituted indanone derivatives
Scientific Research Applications
1-Indanone-2,2-d2 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in mechanistic studies to understand reaction pathways and kinetics.
Biology: Employed in metabolic studies to track the incorporation and transformation of the compound in biological systems.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of 1-Indanone-2,2-d2 involves its interaction with specific molecular targets and pathways. In biological systems, it can be metabolized to form active intermediates that interact with enzymes and receptors. The deuterium atoms can influence the rate of metabolic reactions, providing insights into the compound’s behavior and effects .
Comparison with Similar Compounds
1-Indanone: The non-deuterated parent compound.
2,3-Dihydro-1H-inden-1-one: A structurally related compound with similar reactivity.
1,2-Indandione: Another indanone derivative with distinct chemical properties.
Uniqueness: 1-Indanone-2,2-d2 is unique due to its isotopic labeling, which provides distinct advantages in research applications. The presence of deuterium atoms can alter the compound’s physical and chemical properties, making it a valuable tool for studying reaction mechanisms and metabolic pathways .
Properties
CAS No. |
10036-02-9 |
---|---|
Molecular Formula |
C9H8O |
Molecular Weight |
134.17 g/mol |
IUPAC Name |
2,2-dideuterio-3H-inden-1-one |
InChI |
InChI=1S/C9H8O/c10-9-6-5-7-3-1-2-4-8(7)9/h1-4H,5-6H2/i6D2 |
InChI Key |
QNXSIUBBGPHDDE-NCYHJHSESA-N |
Isomeric SMILES |
[2H]C1(CC2=CC=CC=C2C1=O)[2H] |
Canonical SMILES |
C1CC(=O)C2=CC=CC=C21 |
Origin of Product |
United States |
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